molecular formula C9H7NO3S B8360851 Methyl 3-Hydroxybenzo[d]isothiazole-6-carboxylate

Methyl 3-Hydroxybenzo[d]isothiazole-6-carboxylate

Cat. No. B8360851
M. Wt: 209.22 g/mol
InChI Key: CUBFALYXYLCKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195023

Procedure details

A solution of 19.5 g (0.1 mole) of 3-oxo-1,2-benzisothiazoline-6-carboxylic acid in 40 ml of isopropanol is treated with an excess of a solution of diazomethane in ether added at 0° C. with stirring over a period of 10 minutes. The reaction mixture is evaporated to dryness and the 3-oxo-1,2-benzisothiazoline-6-carboxylic acid methyl ester is obtained as an oil.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[S:4][NH:3]1.[N+](=[CH2:16])=[N-]>C(O)(C)C.CCOCC>[CH3:16][O:12][C:11]([C:9]1[CH:8]=[CH:7][C:6]2[C:2](=[O:1])[NH:3][S:4][C:5]=2[CH:10]=1)=[O:13]

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
O=C1NSC2=C1C=CC(=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added at 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1=CC2=C(C(NS2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.